molecular formula C10H9F3N2O B2684176 (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2034512-24-6

(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone

Cat. No.: B2684176
CAS No.: 2034512-24-6
M. Wt: 230.19
InChI Key: KMJYTNIFMFQFMQ-UHFFFAOYSA-N
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Description

(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a pyridine ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the reaction of 3,3-difluoropyrrolidine with 5-fluoropyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluoropyrrolidin-1-yl)(5-bromopyridin-3-yl)methanone: Similar structure but with a bromine atom instead of a fluorine atom on the pyridine ring.

    (3,3-Difluoropyrrolidin-1-yl)(5-chloropyridin-3-yl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom on the pyridine ring.

Uniqueness

The uniqueness of (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of multiple fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-8-3-7(4-14-5-8)9(16)15-2-1-10(12,13)6-15/h3-5H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJYTNIFMFQFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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